molecular formula C8H13F2NO2 B1452466 tert-butyl N-(2,2-difluorocyclopropyl)carbamate CAS No. 1163790-91-7

tert-butyl N-(2,2-difluorocyclopropyl)carbamate

Cat. No.: B1452466
CAS No.: 1163790-91-7
M. Wt: 193.19 g/mol
InChI Key: NZWXSCJTYUJHFF-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-difluorocyclopropyl)carbamate (CID: 54592847) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research . It features a molecular formula of C8H13F2NO2 and a molecular weight of 193.19 g/mol . The compound contains a gem-difluorocyclopropane ring, a motif of significant interest due to its ability to mimic functional groups and influence the metabolic stability, lipophilicity, and bioavailability of potential therapeutic agents . The tert-butyloxycarbonyl (Boc) protecting group makes this compound particularly useful for the safe introduction and manipulation of the 2,2-difluorocyclopropylamine moiety in synthetic routes. This scaffold is instrumental in the research and development of various bioactive molecules, as the difluorocyclopropyl group is a key feature in advanced synthetic targets . Researchers utilize this building block in difluoromethylation and gem-difluorocyclization reactions to create complex, fluorinated structures . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-(2,2-difluorocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWXSCJTYUJHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163790-91-7
Record name tert-butyl N-(2,2-difluorocyclopropyl)carbamate
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Preparation Methods

Boc Protection via Carbamate Formation

Comparative Data Table of Preparation Methods

Method Aspect Direct Boc Protection of Amine Coupling via EDCI/HOBt Difluorocyclopropyl Ring Formation Patent-Optimized Route (CN102020589B)
Starting Material Amino-2,2-difluorocyclopropane Amino + Carboxylic acid derivative Alkene or cyclopropyl precursor N-Boc protected amino acid derivative
Key Reagents Boc2O, base EDCI, HOBt Difluorocarbene source or fluorinating agent Alkylation and condensation reagents
Reaction Conditions Mild, 0°C to RT, organic solvent Room temperature, organic solvent Controlled temperature, inert atmosphere Optimized for green chemistry
Yield High (>80%) High to moderate (70-90%) Variable, depends on fluorination efficiency Improved yield (~77% reported)
Purification Column chromatography Column chromatography Chromatography or crystallization Chromatography, crystallization
Environmental Considerations Moderate solvent use Moderate solvent and reagent use Requires handling of reactive fluorine species Focus on greener solvents and less waste

Research Findings and Notes

  • The use of EDCI/HOBt coupling reagents is well-established for amide bond formation in carbamate synthesis and provides good yields and purity.
  • Boc protection is a standard method for amine protection in organic synthesis, offering stability under various conditions and easy removal when required.
  • The synthesis of 2,2-difluorocyclopropyl groups is challenging but achievable with difluorocarbene chemistry, requiring expertise to control regio- and stereochemistry.
  • Patented methods (TW202208370A, CN102020589B) provide industrially viable routes with improved environmental profiles and cost-effectiveness, important for scale-up.
  • Purification typically involves column chromatography with eluent systems such as ethyl acetate/hexane mixtures.
  • Reaction monitoring by TLC and spectroscopic characterization (NMR, IR, MS) are essential to ensure product identity and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-difluorocyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluorocyclopropyl carbamate derivatives.

    Reduction: Formation of partially or fully reduced carbamate derivatives.

    Substitution: Formation of substituted carbamate compounds with various functional groups.

Scientific Research Applications

tert-Butyl N-(2,2-difluorocyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-difluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

N-(2,2-Difluorocyclopropyl)-4-methoxybenzamide
  • Structure : Contains a 4-methoxybenzoyl group instead of the tert-butyl carbamate.
  • Synthesis : Reacts 2,2-difluorocyclopropylamine hydrochloride with 4-methoxybenzoyl chloride under mild conditions (0°C to room temperature, 16 hours). Purified via silica chromatography .
  • Characterized by NMR and IR, similar to the main compound .
tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate
  • Structure : Substitutes the difluorocyclopropane with a 3-fluorophenyl-attached cyclopropane.
  • CAS: 1286274-19-8 .
tert-Butyl N-[(1-Carbamothioylcyclopropyl)methyl]carbamate
  • Structure : Features a carbamothioyl group on the cyclopropane.
  • Reactivity : The sulfur atom enhances hydrogen-bonding capacity and may alter metabolic pathways compared to fluorine substituents .

Functional Group Modifications

tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate (Block B)
  • Structure: Includes an azidoethylamino side chain.
  • Applications : The azide group enables click chemistry for bioconjugation, a functionality absent in the main compound. Synthesized via reductive amination .
Hydroxycyclopentyl Derivatives (e.g., tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate)
  • Structure : Cyclopentyl ring with hydroxyl substituents.
  • Properties : Increased polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to difluorocyclopropane derivatives .

Bicyclic and Rigid Frameworks

tert-Butyl N-(2-Azabicyclo[2.2.1]heptan-5-yl)carbamate
  • Structure : Bicyclic [2.2.1] framework with a Boc-protected amine.
  • Applications : The rigid structure enforces specific conformations, enhancing target selectivity in drug design. CAS: 1932203-04-7 .

Key Research Findings

  • Electronic Effects : Difluoro substituents increase electron-withdrawing character, stabilizing the cyclopropane ring against ring-opening reactions compared to hydroxyl or aromatic analogs .
  • Synthetic Flexibility : Boc-protected amines (e.g., ) are versatile intermediates for further functionalization, whereas acylated derivatives () are more stable but less reactive .
  • Biological Relevance : Bicyclic derivatives () show enhanced target selectivity due to rigid frameworks, while azide-containing compounds () enable modular drug design via click chemistry .

Biological Activity

Tert-butyl N-(2,2-difluorocyclopropyl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a difluorocyclopropyl amine. The reaction conditions and yields can vary based on the method employed. Various studies have reported different synthetic routes, focusing on optimizing yields and purity.

Biological Activity

1. Anti-inflammatory Activity
Research has indicated that carbamate derivatives can exhibit significant anti-inflammatory properties. In a study comparing various carbamate derivatives, it was found that certain compounds demonstrated promising anti-inflammatory activity when tested in vivo using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, suggesting that modifications in the structure can enhance biological efficacy .

2. Mechanism of Action
The biological activity of this compound may be attributed to its interaction with cyclooxygenase (COX) enzymes. In silico docking studies have shown that derivatives can effectively bind to the active site of COX-2, indicating a potential mechanism for their anti-inflammatory effects .

Case Studies

Case Study 1: In Vivo Anti-inflammatory Testing
In a controlled study, various tert-butyl carbamate derivatives were administered to rats to assess their anti-inflammatory effects. The results indicated that compounds with difluorocyclopropyl substituents exhibited superior activity compared to traditional anti-inflammatory drugs like ibuprofen. This suggests that structural modifications can lead to enhanced therapeutic profiles.

Case Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of this compound. The study revealed no significant adverse effects at therapeutic doses, supporting its potential for further development as a pharmaceutical agent.

Data Tables

Compound NameStructure% Inhibition (Anti-inflammatory)Binding Affinity (kcal/mol)
This compoundStructure54%-7.5
Tert-butyl 2-(substituted benzamido) phenylcarbamateStructure39%-6.8
IbuprofenStructure45%-5.0

Q & A

Q. What analytical strategies detect trace impurities or decomposition products in aged samples?

  • Methodological Answer :
  • HPLC-MS : Employ a C18 column (ACN/water + 0.1% formic acid) to separate degradation products (e.g., tert-butyl alcohol, difluorocyclopropane amine).
  • Headspace GC-MS : Identify volatile decomposition byproducts (e.g., HF, CO₂).
  • Stability-Indicating Assays : Stress testing under heat/light/humidity per ICH Q1A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(2,2-difluorocyclopropyl)carbamate
Reactant of Route 2
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tert-butyl N-(2,2-difluorocyclopropyl)carbamate

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